2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide
Description
This compound belongs to the thiopyrano[4,3-c]pyrazole class, characterized by a fused thiopyran (sulfur-containing six-membered ring) and pyrazole (five-membered aromatic ring with two nitrogen atoms) scaffold. The structure features a cyclopropylmethyl substituent at position 2 and a carboximidamide (-C(=NH)NH₂) group at position 3.
Properties
IUPAC Name |
2-(cyclopropylmethyl)-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4S/c12-11(13)10-8-6-16-4-3-9(8)14-15(10)5-7-1-2-7/h7H,1-6H2,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHQYVOPQYGXJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=C3CSCCC3=N2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including this compound, are known to exhibit enzyme inhibition properties, particularly targeting kinases and other regulatory enzymes. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity and affecting downstream biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAP kinase pathway, which is crucial for cell proliferation, differentiation, and apoptosis. Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their conformation and activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery and affecting the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can influence the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in the production and utilization of metabolic intermediates. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with transcription factors and other nuclear proteins to modulate gene expression. Alternatively, it may be targeted to the mitochondria, influencing mitochondrial function and cellular energy metabolism.
Biological Activity
The compound 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
This compound features a tetrahydrothiopyrano core fused with a pyrazole moiety and incorporates a cyclopropylmethyl group. The presence of sulfur in the thiopyrano structure is significant as it may enhance interactions with biological targets, which is crucial for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C11H13N3S |
| Molecular Weight | 219.31 g/mol |
| Purity | Typically >95% |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with various enzymes, notably the human Chk1 kinase , which plays a critical role in cell cycle regulation and DNA repair mechanisms. Inhibition of Chk1 can lead to disrupted cellular processes and increased sensitivity to DNA-damaging agents.
- Anticancer Activity : Similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, pyrazole derivatives have been reported to inhibit tumor growth effectively. In vitro studies indicate that compounds with similar structures can induce apoptosis in cancer cells .
- Anti-inflammatory Effects : Compounds containing sulfur have shown potential in modulating inflammatory pathways by affecting cytokine expression. This suggests that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Biological Activity Studies
Recent studies have highlighted the biological activities associated with this compound and its analogs:
- Antimicrobial Properties : Preliminary data indicate that sulfur-containing compounds exhibit antimicrobial activity against various bacterial and fungal strains.
- Antiproliferative Activity : A study focused on pyrazole derivatives revealed that certain compounds displayed IC₅₀ values as low as 0.08 μM against breast cancer cell lines (MCF-7), indicating potent anticancer properties .
Case Studies
- Case Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and evaluated for their anticancer properties. One notable derivative exhibited an IC₅₀ comparable to established chemotherapeutic agents, suggesting that modifications to the pyrazole structure can enhance efficacy against cancer cells .
- Case Study on Anti-inflammatory Potential : Research into related thiopyrano-pyrazole derivatives demonstrated their ability to significantly reduce pro-inflammatory cytokines in vitro, indicating a promising avenue for developing anti-inflammatory drugs based on this scaffold .
Future Directions
Further research is warranted to fully characterize the biological activity of this compound through:
- In Vivo Studies : To assess therapeutic efficacy and safety profiles.
- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
- Structure-Activity Relationship (SAR) Analysis : To optimize the compound for enhanced activity and reduced toxicity.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a unique structure that includes a tetrahydrothiopyrano moiety fused with a pyrazole ring. This structural arrangement is believed to contribute to its biological activity. The molecular formula is with a molecular weight of approximately 244.35 g/mol.
Pharmacological Applications
-
Antidepressant Properties :
- Research indicates that derivatives of thiopyranoindoles, which include compounds similar to 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide, exhibit antidepressant effects without significant side effects. This suggests potential for developing new antidepressant therapies based on this scaffold .
- Anti-ulcer Activity :
-
Psychoactive Properties :
- The compound has been identified within the context of novel psychoactive substances (NPS), indicating potential interactions with cannabinoid receptors (CB1) and serotonin receptors (5-HT2A). Such properties warrant further investigation into its safety profile and therapeutic potential in treating mood disorders or anxiety .
Synthetic Methodologies
The synthesis of this compound involves several key steps:
- Ring Formation : The cyclopropylmethyl group can be introduced via radical mechanisms that facilitate ring opening and subsequent cyclization reactions. This method is particularly useful for creating complex structures from simpler precursors .
- Functionalization : Post-synthesis modifications can enhance the pharmacological profile of the compound. For instance, introducing various substituents on the pyrazole or thiopyrano rings can lead to derivatives with improved bioactivity or selectivity for specific biological targets .
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal demonstrated that certain thiopyranoindole derivatives exhibited significant antidepressant-like effects in animal models. The research highlighted the importance of structural modifications in enhancing efficacy while minimizing side effects .
Case Study 2: Safety and Toxicology
Research on psychoactive substances has indicated that while compounds similar to this compound may have therapeutic potentials, they also pose risks related to toxicity and abuse potential. A comprehensive analysis of their pharmacokinetics and pharmacodynamics is essential for understanding their safety profile .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below summarizes key structural and molecular differences between the target compound and similar analogs:
Functional Group Impact on Properties
- However, it may also reduce solubility in aqueous environments .
- Cyclopropylmethyl vs. Propargyl/Isopropyl : The cyclopropylmethyl group increases steric bulk and lipophilicity compared to propargyl (linear) or isopropyl (branched) groups. This could enhance metabolic stability but reduce solubility .
- Thiopyrano vs.
Preparation Methods
Formation of the Fused Heterocyclic Core
- Starting Material: Pyrazole derivatives substituted to allow ring closure.
- Cyclization: Intramolecular cyclization reactions are employed to form the tetrahydrothiopyrano ring fused to the pyrazole.
- Conditions: Typically, this involves heating under reflux in suitable solvents such as toluene or ethylene glycol, sometimes in the presence of catalysts or bases to facilitate ring closure.
Introduction of Cyclopropylmethyl Group
- Alkylation Reaction: The 2-position of the fused ring system is alkylated using cyclopropylmethyl halides (e.g., bromide or chloride).
- Reagents and Conditions: The alkylation is performed under basic conditions, often using potassium carbonate or sodium hydride as a base in polar aprotic solvents like dimethylformamide (DMF).
- Purification: The alkylated intermediate is purified by crystallization or chromatography.
Installation of Carboximidamide Group at 3-Position
- Conversion of Carboxyl or Ester Precursors: The 3-position is functionalized by converting a carboxylic acid or ester group into the amidine functionality.
- Reagents: This is typically achieved using reagents such as amidine hydrochlorides or by reaction with ammonia derivatives under dehydrating conditions.
- Optimization: Reaction conditions are optimized to prevent side reactions and maximize yield.
Representative Synthesis Table
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product Intermediate | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization | Substituted pyrazole derivative | Heat, toluene or ethylene glycol, base | Fused tetrahydrothiopyrano[4,3-c]pyrazole | Ring closure under reflux |
| 2 | Alkylation | Fused heterocycle intermediate | Cyclopropylmethyl bromide, K2CO3, DMF | 2-(Cyclopropylmethyl)-fused heterocycle | Basic conditions, polar aprotic solvent |
| 3 | Amidination (carboximidamide formation) | Ester or acid intermediate | Amidine hydrochloride, dehydrating agent | 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide | Amidination under controlled conditions |
Research Findings and Optimization Notes
- Yield and Purity: The multi-step synthesis yields the target compound with high purity (>98%) after chromatographic purification.
- Polymorph Control: Patent literature notes polymorphic forms of the compound may exist, and crystallization conditions are adjusted to obtain the desired polymorph for pharmaceutical formulation.
- Solvent Effects: Use of ethylene glycol and toluene is critical in ring closure for optimal yield.
- Reaction Monitoring: Analytical techniques such as HPLC and NMR spectroscopy are employed to monitor reaction progress and confirm structure at each step.
Summary of Preparation Method Analysis
The preparation of this compound is a well-defined multi-step synthetic process involving:
- Strategic cyclization to form the fused heterocyclic core.
- Selective alkylation to introduce the cyclopropylmethyl substituent.
- Conversion of functional groups to install the carboximidamide moiety.
The process is supported by detailed patent disclosures (notably US11951100B2) which provide comprehensive reaction conditions and purification methods ensuring the compound's suitability for pharmaceutical development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
